molecular formula C8H4F3NOS B8812877 2-(Trifluoromethyl)benzo[D]thiazol-7-OL

2-(Trifluoromethyl)benzo[D]thiazol-7-OL

Cat. No.: B8812877
M. Wt: 219.19 g/mol
InChI Key: MLTZOSCMVFYAAB-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)benzo[D]thiazol-7-OL is a useful research compound. Its molecular formula is C8H4F3NOS and its molecular weight is 219.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H4F3NOS

Molecular Weight

219.19 g/mol

IUPAC Name

2-(trifluoromethyl)-1,3-benzothiazol-7-ol

InChI

InChI=1S/C8H4F3NOS/c9-8(10,11)7-12-4-2-1-3-5(13)6(4)14-7/h1-3,13H

InChI Key

MLTZOSCMVFYAAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)SC(=N2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 7-methoxy-2-(trifluoromethyl)-1,3-benzothiazole (C26) (398 mg, 1.71 mmol) in dichloromethane (10 mL) at −78° C. was treated with boron tribromide (1 M in dichloromethane, 3.41 mL, 3.41 mmol), warmed to room temperature and stirred for 18 hours. Methanol (3.0 mL) was added to the mixture at −78° C. and the mixture was warmed to room temperature. Water (30 mL) was added and the mixture was extracted with dichloromethane (2×10 mL). The combined organic layers were dried over sodium sulfate and concentrated in vacuo. Purification via silica gel chromatography (Gradient: 0% to 20% methyl tert-butyl ether in heptanes) afforded the title compound as a colorless solid. Yield: 251 mg, 1.15 mmol, 67%. GCMS m/z 219 (M+). 1H NMR (400 MHz, CDCl3) δ 6.44 (br s, 1H), 6.95 (d, J=7.8 Hz, 1H), 7.47 (dd, J=8.2, 8.0 Hz, 1H), 7.82 (d, J=8.2 Hz, 1H).
Quantity
398 mg
Type
reactant
Reaction Step One
Quantity
3.41 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Synthesis of N-(2-bromo-3-methoxyphenyl)-2,2,2-trifluoroethanethioamide (C25). A solution of N-(2-bromo-3-methoxyphenyl)-2,2,2-trifluoroacetamide (C24) (776 mg, 2.6 mmol) and Lawesson's reagent (1.07 g, 2.6 mmol) in 1,4-dioxane (13 mL) was heated to 135° C. overnight. The mixture was cooled to room temperature, filtered, and concentrated in vacuo. Purification via silica get chromatography (Gradient: 0% to 20% ethyl acetate in heptanes) afforded the title compound as an oil. Yield: 839 mg, 2.60 mmol, quantitative. LCMS m/z 314.0 (M+1). 1H NMR (400 MHz, CDCl3) δ 3.95 (s, 3H), 6.92 (dd, J=8.3, 1.1 Hz, 1H), 7.39 (dd, J=8.4, 8.3 Hz, 1H), 8.28 (dd, J=8.2, 0.8 Hz, 1H), 9.75 (br s, 1H).
Name
N-(2-bromo-3-methoxyphenyl)-2,2,2-trifluoroethanethioamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(2-bromo-3-methoxyphenyl)-2,2,2-trifluoroacetamide
Quantity
776 mg
Type
reactant
Reaction Step Two
Quantity
1.07 g
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Synthesis of 7-methoxy-2-(trifluoromethyl)-1,3-benzothiazole (C26). To a solution of N-(2-bromo-3-methoxyphenyl)-2,2,2-trifluoroethanethioamide (C25) (748 mg, 2.38 mmol) in 1,2-dimethoxyethane (11.9 mL) was added 1,10-phenanthroline (88.4 mg, 0.48 mmol), cesium carbonate (1.55 g, 4.76 mmol), and copper iodide (45.3 mg, 0.24 mmol). Nitrogen was bubbled through the reaction for 30 minutes and the reaction was heated to 80° C. for 48 hours. The mixture was cooled to room temperature, filtered and concentrated in vacuo. Purification via silica gel chromatography (Gradient: 0% to 30% diethyl ether in hexanes) afforded the title compound as a colorless solid. Yield: 398 mg, 1.71 mmol, 72%. GCMS m/z 233 (M+). 1H NMR (400 MHz, CDCl3) δ 4.03 (s, 3H), 6.97 (br d, J=7.9 Hz, 1H), 7.56 (dd, J=8.3, 8.0 Hz, 1H), 7.82 (dd, J=8.3, 0.6 Hz, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(2-bromo-3-methoxyphenyl)-2,2,2-trifluoroethanethioamide
Quantity
748 mg
Type
reactant
Reaction Step Two
Quantity
88.4 mg
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
1.55 g
Type
reactant
Reaction Step Two
Quantity
11.9 mL
Type
solvent
Reaction Step Two
Quantity
45.3 mg
Type
catalyst
Reaction Step Two

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